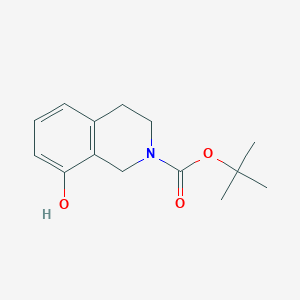Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 464900-21-8
Cat. No.: VC3276114
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 464900-21-8 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | tert-butyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-12(16)11(10)9-15/h4-6,16H,7-9H2,1-3H3 |
| Standard InChI Key | XRFYCODXEUSTFU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)O |
Introduction
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the CAS number 464900-21-8. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various research applications due to its unique chemical structure and properties.
Research Applications
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily used as a building block in organic synthesis. Its unique structure makes it suitable for various chemical transformations, such as deprotection reactions to reveal the carboxylic acid functionality, which can then be further modified.
Safety and Handling
When handling this compound, it is essential to follow proper safety protocols. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume